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Compound of Interest

Compound Name: Cedryl Acetate

Cat. No.: B3427751

Introduction

Cedryl Acetate (CAS No. 77-54-3) is a cedrane sesquiterpenoid and a common fragrance
ingredient valued for its characteristic woody and cedar-like odor.[1][2] It is synthesized by the
esterification of cedrol, which is often derived from cedarwood oil.[3][4] As a key component in
perfumery and a compound of interest in chemical research, a thorough understanding of its
spectroscopic properties is essential for quality control, structural elucidation, and
characterization. This guide provides a summary of the available mass spectrometry and
infrared spectroscopy data for Cedryl Acetate, outlines standard experimental protocols for
spectroscopic analysis, and notes the availability of predictive methods for Nuclear Magnetic
Resonance (NMR) spectroscopy.

Spectroscopic Data

The following sections present the available mass spectrometry and infrared spectroscopy data
for Cedryl Acetate. This data is crucial for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 3C NMR data for Cedryl Acetate are not readily available in publicly
accessible scientific databases. However, NMR spectra can be predicted using various
software tools. Several commercial software packages, such as 'NMRPredict' by JEOL and
predictors from ACD/Labs and ChemAxon, offer algorithms to estimate *H and 3C NMR
spectra, including chemical shifts and coupling constants, based on the molecular structure.[5]
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[6][7][8] For researchers requiring NMR data, employing such predictive tools or acquiring
experimental spectra are the recommended approaches.

Mass Spectrometry (MS)

Mass spectrometry of Cedryl Acetate is typically performed using Gas Chromatography-Mass
Spectrometry (GC-MS) with electron ionization (El). The mass spectrum is characterized by a
molecular ion peak and a series of fragment ions that provide structural information. A
representative mass spectrum of Cedryl Acetate is available on ResearchGate.[9] The
molecular weight of Cedryl Acetate is 264.4 g/mol .[10]

Table 1: Key Mass Spectrometry Data for Cedryl Acetate

m/z (Mass-to-Charge Putative Fragment . )
. . Relative Intensity
Ratio) Assignment
264 [M]* (Molecular lon) Low
[M - CH3sCOOH]* (Loss of )
204 o High
acetic acid)
189 [M - CH3COOH - CHs]* Moderate
161 High
147 Moderate
133 Moderate
119 High
105 High
93 High
43 [CH3CO]J* (Acetyl cation) High

Note: Relative intensities are estimated from available spectra and may vary based on
instrumentation and experimental conditions.

Infrared (IR) Spectroscopy
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The infrared spectrum of Cedryl Acetate exhibits characteristic absorption bands
corresponding to its functional groups. As an ester, a strong carbonyl (C=0) stretching vibration
is a prominent feature. The spectrum is typically acquired using Fourier-Transform Infrared
(FTIR) spectroscopy.[10]

Table 2: Characteristic Infrared Absorption Bands for Cedryl Acetate

Wavenumber (cm~2) Vibration Type Functional Group
~2950 C-H stretch Alkane (CH, CHz, CHs)
~1735 C=0 stretch Ester (Acetate)

~1240 C-O stretch Ester (Acetate)

~1020 C-O stretch Ester (Acetate)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a compound like
Cedryl Acetate. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy Protocol (General)

o Sample Preparation: Dissolve approximately 5-10 mg of Cedryl Acetate in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs). The use of a solvent with a known chemical shift allows for
referencing the spectrum.

e Instrument Setup:

o Place the sample in a 5 mm NMR tube.

[e]

Insert the tube into the NMR spectrometer.

o

Lock onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve homogeneity.

[¢]

Tune the probe for the desired nucleus (*H or 13C).
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» 'H NMR Acquisition:
o Acquire the spectrum using a standard pulse sequence.

o Set appropriate parameters, including spectral width, acquisition time, and number of
scans.

o The chemical shifts are reported in ppm relative to a reference standard (e.g., TMS at 0
ppm).

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o A higher number of scans is typically required due to the low natural abundance of 3C.

o The chemical shifts are referenced to the solvent signal (e.g., CDClIs at 77.16 ppm).

Mass Spectrometry Protocol (GC-MS)

o Sample Preparation: Prepare a dilute solution of Cedryl Acetate in a volatile organic solvent
(e.g., hexane or ethyl acetate).

e Instrument Setup:

o Set up the gas chromatograph with an appropriate column (e.g., a nonpolar capillary
column).

o Define the temperature program for the GC oven to ensure separation of components.
o Set the mass spectrometer to electron ionization (El) mode, typically at 70 eV.

o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.

o The sample is vaporized and separated on the column before entering the mass
spectrometer.
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o Acquire mass spectra across a suitable m/z range (e.g., 40-400 amu).

Data Analysis: Identify the peak corresponding to Cedryl Acetate in the chromatogram and
analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy Protocol (FTIR-ATR)

Sample Preparation: As Cedryl Acetate can be a solid or liquid, a neat sample can be used
with an Attenuated Total Reflectance (ATR) accessory, which is a common modern
technique.[10] Place a small amount of the sample directly onto the ATR crystal.

Background Collection: Before analyzing the sample, collect a background spectrum of the
empty ATR crystal. This will be subtracted from the sample spectrum to remove interference
from atmospheric CO2 and water vapor.

Sample Spectrum Acquisition:

o Acquire the spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added
to improve the signal-to-noise ratio.

o The spectrum is usually recorded in the mid-IR range (4000-400 cm™1).

Data Analysis: Process the spectrum to identify the wavenumbers of the key absorption
bands and assign them to the corresponding molecular vibrations.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound like Cedryl Acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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